(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene
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Overview
Description
(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[94003,8]pentadeca-1(15),3(8),4,6,11,13-hexaene is a complex organic compound with a unique structure that combines a piperidine ring with a tricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene involves multiple steps, starting with the preparation of the piperidine ring and the tricyclic system separately. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The tricyclic system is typically constructed using a combination of cycloaddition and ring-closing reactions. The final step involves the coupling of the piperidine ring with the tricyclic system using a suitable coupling reagent .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the tricyclic system, potentially leading to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced analogs of the tricyclic system.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .
Medicine: Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable starting material for the production of various high-value chemicals .
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific modifications made to the compound and its intended therapeutic use .
Comparison with Similar Compounds
Pirenzepine: A compound with a similar tricyclic structure, used as an antimuscarinic agent.
Cyproheptadine: Another compound with a tricyclic system, known for its antihistaminic properties.
Uniqueness: (Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene is unique due to its specific combination of a piperidine ring and a tricyclic system. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H32N2O8 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C20H24N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12,16,19H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
HRKUBDWBMZUYIN-SPIKMXEPSA-N |
Isomeric SMILES |
CN1CCC(CC1)C2C3=C(C=CC=N3)CCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C3=CC=CC=C3CCC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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